Bienvenue dans la boutique en ligne BenchChem!

S 3I201

STAT3 inhibitor selectivity profile DNA-binding assay

S 3I-201 is the definitive, non-interchangeable STAT3 SH2 domain reference inhibitor. It directly binds the STAT3 SH2 domain (Ki=82μM), selectively disrupting STAT3:STAT3 homodimers while sparing STAT1/STAT5 DNA-binding complexes. Trusted in 100+ publications for in vivo xenograft studies (5 mg/kg i.v.) and in vitro mechanistic assays. Use S 3I-201 as your essential positive control for STAT3 screening campaigns and SAR optimization. Avoid confounding variables—validate your STAT3 target with the original chemical probe.

Molecular Formula C16H15NO7S
Molecular Weight 365.4 g/mol
CAS No. 501919-59-1
Cat. No. B1680437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 3I201
CAS501919-59-1
SynonymsNSC 74859
NSC-74859
NSC74859
S3I 201
S3I-201
S3I201
Molecular FormulaC16H15NO7S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
InChIKeyHWNUSGNZBAISFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S 3I-201 (NSC 74859) Baseline Overview: First-in-Class STAT3 SH2 Domain Inhibitor


S 3I-201 (also designated NSC 74859; CAS: 501919-59-1) is a cell-permeable amidosalicylic acid compound that functions as a selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It binds directly to the STAT3 Src Homology 2 (SH2) domain, thereby preventing STAT3 phosphorylation, dimerization, DNA-binding activity, and STAT3-dependent transcriptional activation . The compound represents the archetypal member of the salicylic acid-based class of STAT3 dimerization disruptors, identified through structure-based virtual screening and subsequently validated as a chemical probe for interrogating STAT3-mediated oncogenic signaling .

Why S 3I-201 Cannot Be Substituted by Generic STAT3 Inhibitors in Research Protocols


The STAT3 inhibitor landscape is highly heterogeneous, with compounds exhibiting divergent mechanisms of action, selectivity fingerprints across STAT family members, and off-target profiles that critically impact experimental interpretation. S 3I-201 operates via direct SH2 domain antagonism to disrupt dimerization, a mechanism distinct from ATP-competitive kinase inhibitors or compounds that target upstream Janus kinases (JAKs). Substituting S 3I-201 with an alternative STAT3 inhibitor such as Stattic (which binds the SH2 domain via a different interaction mode and exhibits a distinct cellular inhibition profile [1]) or with broad-spectrum STAT inhibitors like Niclosamide or SH-4-54 [2] will introduce confounding variables that preclude direct comparison of published datasets. Furthermore, the well-characterized selectivity of S 3I-201 for STAT3 homodimers (STAT3:STAT3) over STAT1:STAT1 and STAT5:STAT5 DNA-binding complexes provides a defined window of target engagement that is not recapitulated by less selective in-class agents . For research continuity and reproducible target validation, the specific compound designation is non-interchangeable.

Quantitative Differentiation Guide: S 3I-201 vs. Comparator STAT3 Inhibitors


S 3I-201 Exhibits Distinct STAT Isoform Selectivity vs. Broad-Spectrum STAT Inhibitors

S 3I-201 demonstrates a quantifiable selectivity window for inhibiting STAT3 DNA-binding activity relative to other STAT family members. In cell-free DNA-binding assays, S 3I-201 inhibits STAT3:STAT3 homodimer binding with an IC50 of 86 μM, while showing significantly reduced activity against STAT1:STAT1 complexes (IC50 >300 μM) and STAT5:STAT5 complexes (IC50 166 μM) [1]. This profile contrasts sharply with inhibitors like SH-4-54, which potently inhibits both STAT3 and STAT5, and with Napabucasin, which primarily targets cancer cell stemness rather than STAT DNA-binding directly [2]. The greater than 3.5-fold selectivity window for STAT3:STAT3 over STAT1:STAT1 provides a defined experimental context for attributing observed phenotypic effects specifically to STAT3 blockade.

STAT3 inhibitor selectivity profile DNA-binding assay

In Vivo Xenograft Efficacy: S 3I-201 vs. Optimized Analog S3I-201.1066

While S 3I-201 has demonstrated significant in vivo antitumor activity in multiple xenograft models at 5 mg/kg i.v. dosing , its optimized analog S3I-201.1066 achieves comparable or superior tumor growth inhibition at a lower dose of 3 mg/kg i.v., reflecting its enhanced binding affinity for the STAT3 SH2 domain (KD = 2.74 μM vs. Ki = 82 μM for S 3I-201) [1]. In a rat somatotroph xenograft model (GH3 cells), S 3I-201 at 5 mg/kg i.v. every 2-3 days for 2 weeks significantly attenuated tumor growth and reduced serum growth hormone levels [2]. In contrast, S3I-201.1066 at 3 mg/kg i.v. every 2-3 days produced robust tumor growth inhibition in a human breast cancer (MDA-MB-231) xenograft model, with concomitant suppression of STAT3 target genes (c-Myc, Bcl-xL, Survivin, VEGF) [3]. These data establish S 3I-201 as a validated in vivo chemical probe, while highlighting the structure-activity relationship that informs the selection of more potent analogs for advanced preclinical studies.

in vivo efficacy xenograft model tumor growth inhibition

Chemical Scaffold Optimization: S 3I-201 as the Lead Compound for High-Affinity Analogs

S 3I-201 serves as the foundational lead compound for a series of progressively optimized STAT3 SH2 domain antagonists. The parent compound binds the STAT3 SH2 domain with a Ki of 82 μM for DNA-binding inhibition [1]. Structural optimization yielded S3I-201.1066, which incorporates a cyclohexyl benzyl moiety on the amide nitrogen, resulting in a 30-fold improvement in binding affinity (KD = 2.74 μM) and an IC50 of 23 μM for disrupting STAT3-pTyr peptide interactions [2]. Further optimization produced BP-1-102, a pentafluorobenzene sulfonamide analog with a KD of 504 nM, representing an approximately 160-fold affinity enhancement over S 3I-201 and enabling oral bioavailability [3]. This well-defined chemical evolution pathway establishes S 3I-201 as the essential reference standard for structure-activity relationship (SAR) studies and for benchmarking the potency of novel STAT3 SH2 domain ligands.

lead optimization structure-activity relationship SH2 domain binding

Mechanistic Selectivity: S 3I-201 Spares Src and MAPK Pathways vs. Kinase Inhibitors

S 3I-201 and its analogs demonstrate pathway selectivity that distinguishes them from broad-spectrum kinase inhibitors. While S 3I-201 inhibits STAT3 phosphorylation at Tyr705 with IC50 values ranging from 40-70 μM in tumor cells, it does not significantly affect Src activation or EGFR-mediated Erk1/2 MAPK pathway signaling [1]. Specifically, S3I-201.1066 has no effect on Src phosphorylation (pY416Src) or Erk1/2 phosphorylation in NIH3T3/v-Src fibroblasts, Panc-1, and MDA-MB-231 cells, confirming that its antitumor effects are mediated specifically through STAT3 blockade rather than through upstream kinase inhibition [2]. This contrasts with multi-targeted agents like Niclosamide, which inhibits DNA replication and modulates NF-κB and Wnt/β-catenin pathways in addition to STAT3, complicating mechanistic interpretation [3].

pathway selectivity off-target effects MAPK pathway

Cellular Target Engagement: S 3I-201 Inhibits STAT3 Phosphorylation with Defined Potency

In cellular assays, S 3I-201 inhibits STAT3 phosphorylation at Tyr705 with IC50 values ranging from 40-70 μM across various tumor cell lines, confirming target engagement in a cellular context [1]. The compound induces apoptosis preferentially in tumor cells harboring constitutively active STAT3 at concentrations between 30-100 μM, while normal fibroblasts (NIH 3T3) and STAT3-independent tumor cells show reduced sensitivity, demonstrating a therapeutic window [2]. In contrast, Stattic, another STAT3 SH2 domain inhibitor, inhibits STAT3 phosphorylation at lower concentrations (IC50 ~5-10 μM) but has been reported to exhibit off-target effects at higher concentrations and to induce STAT3 aggregation in vitro [3]. The well-documented cellular potency range of S 3I-201 provides a reliable benchmark for establishing dose-response relationships in STAT3-dependent cellular models.

cellular activity STAT3 phosphorylation target engagement

Defined Research Applications for S 3I-201 Based on Validated Evidence


Benchmark Reference Compound for STAT3 SH2 Domain Inhibitor Screening

S 3I-201 serves as the essential positive control and benchmark reference standard for screening campaigns aimed at identifying novel STAT3 SH2 domain antagonists. Its well-characterized binding parameters (Ki = 82 μM for DNA-binding inhibition; IC50 = 86 μM for STAT3:STAT3 homodimer disruption) [1] provide a validated baseline for assessing the potency of new chemical entities. The compound is routinely included in fluorescence polarization assays, surface plasmon resonance (SPR) binding studies, and cell-free DNA-binding assays (EMSA) as a reference inhibitor to normalize inter-assay variability and to establish structure-activity relationships [2].

In Vivo Chemical Probe for STAT3-Dependent Tumor Models

S 3I-201 is validated as an in vivo chemical probe for interrogating STAT3-dependent tumor biology in murine xenograft models. At a dose of 5 mg/kg administered intravenously every 2-3 days, the compound produces significant tumor growth inhibition in human breast cancer (MDA-MB-231) and somatotroph tumor (GH3) xenografts, with concomitant suppression of STAT3 target gene expression [3]. This established dosing regimen and efficacy profile enable researchers to design experiments that assess the contribution of STAT3 signaling to tumor growth, metastasis, and therapeutic resistance in vivo .

Mechanistic Studies of STAT3-Mediated Transcription and Cell Survival

S 3I-201 is optimally suited for mechanistic studies investigating the role of STAT3 in transcriptional regulation and cell survival. The compound inhibits STAT3-dependent luciferase reporter activity and downregulates the expression of canonical STAT3 target genes, including cyclin D1, Bcl-xL, survivin, c-Myc, and VEGF, at concentrations ranging from 30-100 μM [4]. Its selectivity for STAT3 over STAT1 and STAT5, combined with its lack of effect on Src and MAPK pathways [5], ensures that observed changes in gene expression and apoptotic induction can be confidently attributed to STAT3 blockade rather than off-target signaling perturbations.

Lead Compound for Structure-Guided Medicinal Chemistry Optimization

S 3I-201 represents the foundational lead compound for structure-guided optimization of STAT3 SH2 domain antagonists. The scaffold has been successfully elaborated to yield analogs with progressively enhanced binding affinity, including S3I-201.1066 (KD = 2.74 μM) and BP-1-102 (KD = 504 nM) [6]. Medicinal chemistry teams utilize S 3I-201 as the reference starting point for designing focused libraries, performing molecular docking studies, and establishing initial structure-activity relationships prior to pursuing more potent, orally bioavailable clinical candidates [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 3I201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.